bisleuconothine A
説明
Structure
3D Structure
特性
分子式 |
C38H48N4O |
|---|---|
分子量 |
576.83 |
IUPAC名 |
(3aR,3a1R,5aR,10bR)-3a-ethyl-7-((41R,12S,13aR)-13a-ethyl-2,3,41,5,6,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-12-yl)-2,3,3a,3a1,4,5,5a,6,11,12-decahydro-1H-indolizino[8,1-cd]carbazol-10-ol |
InChI |
InChI=1S/C38H48N4O/c1-3-36-15-7-20-41-22-18-38(35(36)41)30(13-17-36)39-32-26(11-12-29(43)31(32)38)28-23-37(4-2)16-8-19-40-21-14-25-24-9-5-6-10-27(24)42(28)33(25)34(37)40/h5-6,9-12,28,30,34-35,39,43H,3-4,7-8,13-23H2,1-2H3/t28-,30+,34-,35+,36+,37+,38-/m0/s1 |
InChIキー |
HHCOPHVLECRPRE-UQYJQATHSA-N |
SMILES |
OC1=CC=C([C@H]2N3C4=C(C5=C3C=CC=C5)CCN6[C@]4([H])[C@@](CCC6)(CC)C2)C7=C1[C@@]8(CCN9CCC%10)[C@@]9([H])[C@@]%10(CC)CC[C@@]8([H])N7 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Bisleuconothine A |
製品の起源 |
United States |
Isolation and Advanced Structural Elucidation Methodologies of Bisleuconothine a
Natural Occurrence and Specialized Extraction Protocols from Leuconotis griffithii
Bisleuconothine A is a naturally occurring compound that has been isolated from the bark of Leuconotis griffithii, a plant belonging to the Apocynaceae family. nih.govresearchgate.net This plant is found in regions of Malaysia and Indonesia. researchgate.netresearchmap.jp The extraction of bisleuconothine A involves a meticulous process to separate it from the numerous other phytochemicals present in the plant material.
The general extraction protocol begins with the collection and drying of the bark of Leuconotis griffithii. The dried and ground plant material is then subjected to extraction with methanol (B129727) (MeOH). analis.com.my This process yields a crude extract containing a mixture of alkaloids and other secondary metabolites. To isolate the alkaloid fraction, the crude extract undergoes an acid-base extraction procedure. The extract is partitioned between an acidic aqueous solution and an organic solvent. The alkaloids, being basic, are protonated and dissolve in the acidic aqueous layer, while neutral and acidic compounds remain in the organic layer. The aqueous layer is then made basic, causing the alkaloids to deprotonate and become soluble in an organic solvent, typically chloroform (B151607).
This chloroform fraction, enriched with alkaloids, is then subjected to repeated chromatographic techniques to isolate the individual compounds. analis.com.mycore.ac.uk These methods often include column chromatography over silica (B1680970) gel, followed by further purification steps such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure bisleuconothine A. The purity of the isolated compound is typically assessed by TLC. analis.com.my
| Extraction Step | Description |
| Plant Material | Dried and ground bark of Leuconotis griffithii nih.govanalis.com.my |
| Initial Extraction | Methanol (MeOH) extraction to obtain a crude extract analis.com.my |
| Fractionation | Acid-base extraction to separate the alkaloid fraction analis.com.my |
| Purification | Repeated column chromatography and other chromatographic techniques analis.com.my |
| Purity Check | Thin-Layer Chromatography (TLC) analis.com.my |
Application of Modern Spectroscopic Techniques for Structure Determination
The determination of the intricate molecular structure of bisleuconothine A was accomplished through the application of modern spectroscopic methods, primarily two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and single-crystal X-ray crystallography. nih.govresearchgate.net
2D NMR spectroscopy was instrumental in elucidating the planar structure and relative stereochemistry of bisleuconothine A. nih.govresearchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provided detailed information about the connectivity of atoms within the molecule.
The ¹H NMR spectrum of bisleuconothine A shows characteristic signals for two distinct indole (B1671886) alkaloid units: an eburnane type and an aspidosperma type. nih.govanalis.com.my The eburnane moiety is identified by signals including four adjacent aromatic protons of an indole ring, an aminomethine proton, and a methyl triplet from an ethyl side chain. analis.com.my The signals for the aspidosperma unit are more complex and often overlap. analis.com.my
| 2D NMR Technique | Information Obtained |
| COSY | Proton-proton correlations, identifying neighboring protons. |
| HSQC | Direct carbon-proton correlations, assigning protons to their attached carbons. |
| HMBC | Long-range carbon-proton correlations, establishing connectivity across multiple bonds and between the two alkaloid units. |
While 2D NMR spectroscopy could determine the relative arrangement of atoms, the definitive absolute stereochemistry of bisleuconothine A was established through single-crystal X-ray analysis. nih.govresearchgate.net This powerful technique provides a precise three-dimensional model of the molecule as it exists in the crystalline state. researchgate.netnih.gov
For X-ray crystallography, a suitable single crystal of bisleuconothine A was grown. The diffraction pattern of X-rays passing through the crystal was collected and analyzed. The resulting electron density map was used to build a detailed model of the molecule, confirming the connectivity established by NMR and, crucially, revealing the absolute configuration of all stereocenters. nih.govresearchgate.net The determination of the absolute configuration is based on the anomalous scattering of X-rays by the atoms in the crystal. mit.educhem-soc.si The analysis of Bijvoet pairs in the diffraction data allows for the unambiguous assignment of the absolute stereochemistry. nih.gov
The crystal structure of bisleuconothine A confirmed its composition as a bisindole alkaloid with an eburnane-aspidosperma type skeleton. nih.gov
Strategic Approaches to the Chemical Synthesis of Bisleuconothine a and Its Analogues
Overview of Synthetic Challenges Associated with the Eburnane-Aspidosperma Dimeric Skeleton
The synthesis of bisindole alkaloids with an eburnane-aspidosperma framework, such as bisleuconothine A, presents formidable challenges for synthetic chemists. escholarship.orgescholarship.org These challenges primarily stem from the structural complexity of the target molecule, which includes:
Multiple Stereogenic Centers: The intricate three-dimensional arrangement of atoms requires precise control over stereochemistry during the synthesis.
Quaternary Carbon Centers: The presence of all-carbon quaternary centers, where a carbon atom is bonded to four other carbon atoms, adds a significant layer of difficulty. escholarship.orgescholarship.orgnih.gov These sterically hindered centers are challenging to construct enantioselectively.
Complex Ring Systems: The molecule is composed of two distinct and complex polycyclic indole (B1671886) alkaloid units, the eburnane and aspidosperma moieties, which must be synthesized and then coupled. escholarship.orgnih.gov
C-C Bond Formation: Forging the carbon-carbon bond that links the two monomeric units is a critical and often challenging step. nih.gov
Retrosynthetic Analysis and Fragment-Based Synthetic Methodologies
A common strategy to tackle the synthesis of complex molecules like bisleuconothine A is through a retrosynthetic analysis, a problem-solving technique where the target molecule is mentally broken down into simpler, more readily available starting materials. deanfrancispress.com This approach often leads to a convergent synthesis, where different fragments of the molecule are synthesized independently and then combined at a later stage. escholarship.org For bisleuconothine A, this involves the separate synthesis of the aspidospermidine (B1197254) and eburnane moieties. escholarship.org
The aspidosperma family of alkaloids is a large and well-studied group, with over 250 members. core.ac.uk Their synthesis has been a long-standing challenge that has spurred the development of new synthetic methodologies. core.ac.ukmit.edu
Key synthetic strategies for constructing the aspidospermidine core often involve:
Domino Reactions: A novel asymmetric domino Michael/Mannich/N-alkylation sequence has been developed for the rapid assembly of the tetrahydrocarbazole framework of Aspidosperma alkaloids. nih.gov This approach was successfully applied to the concise total syntheses of well-known members of this family, such as (-)-aspidospermidine. nih.gov
Cycloaddition Reactions: [4+2] cycloaddition reactions of aminosiloxydienes have proven effective in creating the core structure with controlled stereochemistry. mit.edu
Indole Formation: Some syntheses build the indole ring system as a late-stage step, for instance, through a Fischer indole synthesis. core.ac.uk
| Intermediate | Key Reaction | Reference |
| Tetrahydrocarbazole framework | Domino Michael/Mannich/N-alkylation | nih.gov |
| Pentacyclic core | [4+2] Cycloaddition | mit.edu |
| Dehydroaspidospermidine | Fischer Indole Synthesis | core.ac.uk |
The eburnane alkaloids are another class of indole alkaloids that have been the subject of extensive synthetic efforts. iupac.orgbeilstein-journals.org The synthesis of the eburnane fragment of bisleuconothine A often employs strategies such as:
Palladium-Catalyzed Reactions: A palladium-catalyzed asymmetric decarboxylative alkylation has been used to establish key stereocenters in the synthesis of the eburnane core. nih.gov
Bischler–Napieralski Reaction: This classic reaction is frequently used to construct the characteristic ring system of eburnamine-type alkaloids. nih.gov
Photoredox Catalysis: More recently, photoredox-catalyzed reactions have emerged as a powerful tool for the asymmetric total synthesis of various eburnane alkaloids. beilstein-journals.org
| Intermediate | Key Reaction | Reference |
| δ-valerolactam derivative | Palladium-catalyzed asymmetric decarboxylative alkylation | nih.gov |
| Eburnamonine precursor | Bischler–Napieralski reaction | nih.gov |
| Eburnane core | Photoredox-catalyzed cyclization | beilstein-journals.org |
Key Reactions and Stereocontrolled Transformations in Total Synthesis
The successful total synthesis of bisleuconothine A and its analogues hinges on the development and application of key chemical reactions that allow for the precise control of stereochemistry.
The creation of quaternary carbon stereocenters is a significant hurdle in the synthesis of many complex natural products, including bisleuconothine A. escholarship.orgescholarship.orgnih.gov Several powerful methods have been developed to address this challenge:
Asymmetric Alkylation: The use of chiral lithium amides enables the highly enantioselective alkylation of α-alkynyl carboxylic acids to form all-carbon quaternary centers. escholarship.org This method has been specifically highlighted as a key strategy in the synthetic efforts toward bisleuconothine A. escholarship.orgescholarship.org
Palladium-Catalyzed Asymmetric Allylic Alkylation: This transformation has been widely used to construct quaternary centers adjacent to carbonyl groups. nih.gov
Catalytic Asymmetric Dearomatization (CADA): The CADA of tryptamine (B22526) derivatives via a tandem [4+2] cycloaddition/cyclization provides access to dimeric structures with contiguous quaternary carbon centers. rsc.org
| Method | Key Feature | Application |
| Asymmetric Alkylation with Chiral Lithium Amides | Forms all-carbon quaternary centers from α-alkynyl carboxylic acids. | Synthesis of heterodimeric bisindole alkaloids. escholarship.orgescholarship.org |
| Palladium-Catalyzed Asymmetric Allylic Alkylation | Creates quaternary centers adjacent to ketones. | Synthesis of various natural products. nih.gov |
| Catalytic Asymmetric Dearomatization | Forms meso-contiguous quaternary carbon centers. | Synthesis of oligomeric cyclotryptamine alkaloids. rsc.org |
Ring-forming reactions are fundamental to building the complex polycyclic skeletons of alkaloids. The Mannich reaction and its variants are particularly powerful tools in this regard. beilstein-journals.orgresearchgate.net
Domino Michael/Mannich Annulation: A domino Michael/Mannich annulation of N-sulfinyl metallodienamines has been employed to set three contiguous stereocenters in the synthesis of aspidospermatan alkaloids. nsf.gov
Michael Addition-Initiated Tandem Mannich Cyclizations: This strategy allows for the construction of tetracyclic spiroindolines, which are core structures of many monoterpene indole alkaloids. nih.gov The stereoselectivity of this process can be controlled to produce different diastereoisomers. nih.gov
Intramolecular Mannich Reaction: This reaction has been a cornerstone in the synthesis of various alkaloids, enabling the formation of key bicyclic systems. beilstein-journals.org
Palladium-Catalyzed Allylic Alkylation Strategies
The construction of the complex architecture of bisleuconothine A, particularly its constituent aspidosperma and eburnane monomeric units, necessitates precise control over the formation of stereocenters. A key challenge in the synthesis of these units is the creation of all-carbon quaternary stereocenters, which are pivotal to their biological activity. escholarship.org Enantioselective palladium-catalyzed allylic alkylation of prochiral enolates has emerged as a powerful and robust method for forging these challenging stereocenters. nih.gov
This strategy is a cornerstone in the synthesis of Aspidosperma alkaloids, which form one half of the bisleuconothine A structure. nih.gov The reaction typically involves the alkylation of a prochiral enolate with an allyl electrophile, catalyzed by a palladium complex. The stereochemical outcome is controlled by chiral ligands attached to the palladium catalyst. thieme-connect.de In the context of synthesizing the aspidospermidine fragment of bisleuconothine A, a β-ketoester can be used as the enolate precursor. nih.gov
The general mechanism involves the coordination of the palladium(0) catalyst to the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex. mdpi.com A soft nucleophile, such as an enolate, then attacks the allyl group in an outer-sphere mechanism, leading to the formation of the C-C bond and regeneration of the palladium(0) catalyst. thieme-connect.de The choice of ligand is critical for inducing asymmetry. Ligands such as the Trost ligand ((S,S)-ANDEN-Phenyl Trost ligand) have been successfully employed in related systems to achieve high enantioselectivity. nih.gov
While a completed total synthesis of bisleuconothine A using this specific method has not been fully detailed, the asymmetric alkylation of α-alkynyl acids enabled by chiral lithium amides (CLAs) is a featured method for the stereoselective installation of the quaternary stereocenters present in the monomeric constituents of bisleuconothine A. escholarship.org Efforts are directed towards synthesizing the monoindole fragments, such as aspidospermidine, using these advanced alkylation techniques, which are then planned for assembly into the final heterodimeric alkaloid. escholarship.org
Table 1: Key Parameters in a Representative Palladium-Catalyzed Allylic Alkylation for Aspidosperma Alkaloid Synthesis This table illustrates a typical reaction used for a key fragment related to bisleuconothine A, based on published strategies. nih.gov
| Parameter | Description |
| Substrate | β-ketoester |
| Electrophile | Allylic acetate (B1210297) or carbonate |
| Catalyst | Palladium(0) precatalyst, e.g., [Pd₂(dba)₃]•CHCl₃ |
| Chiral Ligand | Trost-type ligands, e.g., (S,S)-ANDEN-Phenyl Trost ligand |
| Nucleophile | Prochiral enolate generated from the β-ketoester |
| Key Transformation | Asymmetric formation of an α-quaternary carbonyl compound |
| Significance | Establishes the critical all-carbon quaternary stereocenter of the aspidosperma core |
Convergent and Divergent Synthetic Pathways for Bisleuconothine A
In contrast, a divergent synthesis starts from a common core structure that is successively reacted to create a library of related but structurally distinct compounds. wikipedia.org This is particularly useful for generating analogues for biological screening.
Divergent Phase: The initial phase can be viewed as divergent, where synthetic efforts branch out to create the essential, structurally distinct monoindole alkaloid fragments.
Convergent Phase: The core of the strategy is convergent, focusing on the preparation of three key monoindole fragments: eburnamonine, quebrachamine, and aspidospermidine. escholarship.org These fragments, once synthesized and appropriately functionalized, are designed to be coupled together in the final stages to assemble the complete heterodimeric skeleton of bisleuconothine A. escholarship.org
This approach allows for the development and optimization of synthetic routes to each monomeric unit independently before tackling the challenging final coupling reactions. The successful construction of these individual fragments is a significant step towards the total synthesis of the target molecule. escholarship.org
Table 2: Convergent Strategy for Bisleuconothine A
| Fragment 1 | Fragment 2 | Coupling & Cyclization | Target Molecule |
| Eburnane-type unit (e.g., eburnamonine) | Aspidosperma-type unit (e.g., aspidospermidine) | Late-stage bond formation | Bisleuconothine A |
Design and Synthesis of Bisleuconothine A Analogues for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. oncodesign-services.com These studies involve the design, synthesis, and biological evaluation of analogues to identify the key structural features (the pharmacophore) responsible for the desired effect. oncodesign-services.comcas.org For bisleuconothine A, which exhibits inhibitory activity against various cancer cell lines, SAR studies are essential for developing more potent and selective therapeutic agents. researchgate.net
The design of bisleuconothine A analogues focuses on systematic modifications of its heterodimeric structure. This includes altering functional groups, changing substitution patterns on the aromatic rings of the indole moieties, or modifying the linkage between the eburnane and aspidosperma units. researchgate.net
Naturally occurring analogues provide initial SAR insights. Bisleuconothines B, C, and D were isolated from the same source as bisleuconothine A, Leuconotis griffithii. researchgate.netacs.org These compounds feature different bridging patterns and oxidation states compared to bisleuconothine A. For instance, bisleuconothine B possesses a unique C-2-O-C-9' ether bridge in addition to the C-16-C-10' linkage. researchgate.netacs.org When tested against the A549 human lung adenocarcinoma cell line, bisleuconothines B, C, and D were found to be non-cytotoxic (IC₅₀ > 10 μM), in contrast to bisleuconothine A, which shows activity against this cell line (IC₅₀ = 7.0 μM). researchgate.netresearchgate.netacs.org This comparison suggests that the specific connectivity and oxidation state of the dimeric structure are critical for its cytotoxic activity.
Table 3: Structure-Activity Relationship of Natural Bisleuconothine Analogues
| Compound | Key Structural Features | Reported Cytotoxicity against A549 cells (IC₅₀) |
| Bisleuconothine A | Eburnane-aspidosperma dimer linked via C-16 to C-10' | 7.0 μM researchgate.net |
| Bisleuconothine B | Dimer with C-16-C-10' and C-2-O-C-9' bridges researchgate.netacs.org | > 10 μM researchgate.netacs.org |
| Bisleuconothine C | Analogue of Bisleuconothine B researchgate.net | > 10 μM researchgate.netacs.org |
| Bisleuconothine D | Analogue of Bisleuconothine B researchgate.net | > 10 μM researchgate.netacs.org |
These initial findings guide the rational design of new synthetic analogues. By creating further variations of the bisleuconothine A scaffold, researchers can probe the structural requirements for its anticancer properties, potentially leading to the discovery of compounds with improved therapeutic profiles. researchgate.net
Biological Activities and Molecular Mechanisms of Bisleuconothine a in Pre Clinical Models
Anti-Cancer Research Trajectories
Bisleuconothine A has been identified as a selective inhibitor of the canonical Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, particularly colorectal cancer. researchgate.netresearchgate.net The compound attenuates the transcriptional activity of the Wnt pathway in a dose-dependent manner in colorectal cancer cells. researchgate.net
A key mechanism of bisleuconothine A's activity is its ability to promote the phosphorylation of β-catenin. researchgate.netresearchgate.net In the absence of Wnt signaling, a destruction complex phosphorylates β-catenin, marking it for degradation. oncotarget.com Bisleuconothine A enhances the phosphorylation of β-catenin at specific residues (Ser33, Ser37, and Thr41), which leads to its degradation and prevents its accumulation in the cytoplasm. researchgate.net This action effectively impairs the nuclear translocation of β-catenin. researchgate.netresearchgate.net Immunofluorescence assays have confirmed a significant reduction in the intensity of β-catenin in the nucleus of cancer cells following treatment with bisleuconothine A. researchgate.net By preventing β-catenin from entering the nucleus, bisleuconothine A inhibits its ability to associate with T-cell factor/lymphoid enhancer-binding factor (TCF/Lef) transcription factors and drive the expression of target genes. embopress.org
As a direct consequence of inhibiting β-catenin's nuclear activity, bisleuconothine A effectively downregulates the expression of several critical Wnt target genes. researchgate.netresearchgate.net Western blot analyses have shown that treatment with bisleuconothine A leads to a significant reduction in the protein levels of Cyclin D1, c-Myc, and Axin2 in colorectal cancer cells. researchgate.netnih.gov Cyclin D1 is a crucial regulator of the cell cycle, and its overexpression, often a result of activated Wnt signaling, is common in colorectal cancers. researchgate.net Similarly, c-Myc is a potent oncogene that drives cell proliferation. By suppressing the expression of these genes, bisleuconothine A exerts its anti-proliferative effects. researchgate.netnih.gov
Bisleuconothine A has been shown to induce apoptosis, or programmed cell death, in cancer cells through caspase-dependent pathways. researchgate.net Treatment with bisleuconothine A leads to the proteolytic cleavage and activation of key caspases, including caspase-3 and caspase-8. researchgate.net Activated caspases are responsible for the systematic dismantling of the cell during apoptosis. wikipedia.org The cleavage of poly (ADP-ribose) polymerase-1 (PARP-1), a substrate of activated caspase-3, has also been observed in cells treated with bisleuconothine A, further confirming the induction of caspase-dependent apoptosis. researchgate.net This apoptotic effect is observed in a concentration- and time-dependent manner. researchgate.net
In addition to inducing apoptosis, bisleuconothine A regulates the cell cycle by causing an arrest at the G0/G1 phase. researchgate.netnih.gov This prevents cancer cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation. jcancer.orgnih.gov The G0/G1 arrest is consistent with the observed downregulation of Cyclin D1, a protein essential for the G1/S transition. researchgate.netresearchgate.net By arresting the cell cycle, bisleuconothine A provides a window for other anti-cancer mechanisms, such as the induction of apoptosis, to take effect.
Bisleuconothine A has demonstrated significant anti-proliferative activity against a range of human cancer cell lines in laboratory settings. researchgate.netresearchgate.net Its efficacy is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Interactive Table: In Vitro Anti-proliferative Activity of Bisleuconothine A
| Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| HCT116 | Colorectal Cancer | 3.18 - 5.7 | researchgate.net |
| SW480 | Colorectal Cancer | 2.74 | researchgate.net |
| HT29 | Colorectal Cancer | 1.09 | researchgate.net |
| SW620 | Colorectal Cancer | 3.05 | researchgate.net |
| A549 | Non-small Cell Lung Cancer | 7.0 | researchgate.net |
| MCF-7 | Breast Cancer | 9.2 | researchgate.net |
| HL-60 | Promyelocytic Leukemia | 11.0 | researchgate.net |
In Vivo Tumor Growth Suppression in Xenograft Models
Studies utilizing xenograft models, where human tumor cells are implanted into immunodeficient animals, have provided evidence for the in vivo anti-tumor effects of bisleuconothine A. herabiolabs.com In a mouse xenograft model using HCT116 colorectal cancer cells, bisleuconothine A was shown to dramatically suppress tumor growth. researchgate.net This suppression was associated with the promotion of β-catenin degradation and the downregulation of c-Myc and Cyclin D1 protein levels within the tumor tissue. researchgate.net Another study also reported that bisleuconothine A inhibited the growth of xenotransplanted tumors in mice. researchgate.net
The table below summarizes the findings from a study on HCT116 mouse xenografts.
| Model | Cell Line | Observed Effect | Associated Molecular Changes |
|---|---|---|---|
| Mouse Xenograft | HCT116 (Colorectal Cancer) | Dramatic suppression of tumor growth | Promotion of β-catenin degradation, Downregulation of c-Myc and Cyclin D1 |
Differentiation from Tubulin-Targeting Bisindole Alkaloids
Bisindole alkaloids are a broad class of natural compounds, with some well-known members, such as vincristine (B1662923) and vinblastine, exerting their anticancer effects by targeting tubulin and inhibiting microtubule assembly. mdpi.com However, research indicates that bisleuconothine A operates through a different mechanism. While some studies have noted its inhibitory effects on tubulin polymerization, a key focus of the research has been on its role as a selective inhibitor of the Wnt signaling pathway. researchgate.netresearchgate.net This pathway is crucial in many cellular processes, and its aberrant activation is a hallmark of various cancers, particularly colorectal cancer. researchgate.net Bisleuconothine A's ability to interfere with the Wnt pathway, specifically by promoting the phosphorylation and subsequent degradation of β-catenin, distinguishes it from classical tubulin-binding bisindole alkaloids. researchgate.netresearchgate.net
Anti-Inflammatory Research Paradigms
Bisleuconothine A has demonstrated significant anti-inflammatory properties by modulating key signaling molecules and pathways involved in the inflammatory response. In a rat model of periodontitis, treatment with bisleuconothine A led to a dose-dependent downregulation of several pro-inflammatory proteins in the gingival tissue. ajol.info Specifically, it reduced the protein expressions of receptor activator of nuclear factor kappa-Β ligand (RANKL), phosphorylated nuclear factor-kappa B (p-NF-κB), phosphorylated inhibitor of kappa B alpha (p-IκBα), and inducible nitric oxide synthase (iNOS). researchgate.netajol.info The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies. frontiersin.org By reducing the phosphorylation of IκBα, which leads to the activation of NF-κB, bisleuconothine A effectively dampens this pro-inflammatory signaling cascade. researchgate.netajol.info Furthermore, it was observed that bisleuconothine A treatment significantly reduced the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the gingival tissue of these rats. researchgate.net
The table below details the modulation of key inflammatory markers by bisleuconothine A.
| Inflammatory Marker | Effect of Bisleuconothine A | Model |
|---|---|---|
| RANKL | Downregulated protein and mRNA expression | Rat Periodontitis Model |
| p-NF-κB | Downregulated protein expression | Rat Periodontitis Model |
| p-IκBα | Downregulated protein expression | Rat Periodontitis Model |
| iNOS | Downregulated protein expression | Rat Periodontitis Model |
| TNF-α | Reduced levels | Rat Periodontitis Model |
| IL-1β | Reduced levels | Rat Periodontitis Model |
| IL-6 | Reduced levels | Rat Periodontitis Model |
The anti-inflammatory actions of bisleuconothine A translate into protective effects in animal models of periodontitis, a chronic inflammatory disease affecting the tissues surrounding the teeth. journal-archiveuromedica.eu In rats with experimentally induced periodontitis, treatment with bisleuconothine A significantly reversed the histological changes observed in the periodontal tissues. researchgate.netajol.info This included a reduction in alveolar bone loss and a decrease in the infiltration of polymorphonuclear (PMN) cells, which are key inflammatory cells involved in tissue destruction. researchgate.netajol.info Furthermore, bisleuconothine A treatment led to a significant increase in the mRNA expression of osteoprotegerin (OPG), a key inhibitor of bone resorption, while simultaneously reducing the expression of RANKL and matrix metallopeptidase-9 (MMP-9), both of which are involved in the breakdown of periodontal tissues. researchgate.net
Neuroprotective Research Endeavors
Preclinical studies suggest that bisleuconothine A may have a neuroprotective role in the context of traumatic brain injury (TBI). TBI is a complex condition involving a primary mechanical injury followed by a secondary cascade of biochemical and cellular events that lead to further neuronal damage. frontiersin.orgnih.gov In a rat model of TBI, treatment with bisleuconothine A was found to attenuate the altered protein expressions of P2X4, Akt, PI3K, and TLR-4. ajol.info The study also showed that bisleuconothine A upregulated the mRNA expression of P2X4 in the brain tissue of these rats. ajol.info These findings suggest that bisleuconothine A may help to reduce neuronal injury following a traumatic event by modulating these signaling pathways. ajol.info
Enhancement of P2X4 Protein Expression in Neuronal Systems
Bisleuconothine A has been identified as a modulator of P2X4 receptor expression in preclinical models of neuronal injury. ajol.info The P2X4 receptor, a member of the purinergic receptor family, is implicated in neuroprotection, and its stimulation is associated with the release of brain-derived neurotrophic factor. ajol.info While P2X4 is typically expressed at low levels in the healthy brain, its expression can be induced in reactive microglia under pathological conditions. biorxiv.org
In a preclinical study involving rats with traumatic brain injury (TBI), bisleuconothine A demonstrated a significant impact on P2X4 expression. ajol.info Treatment with bisleuconothine A alone was found to counteract the altered expression of the P2X4 protein seen in TBI. ajol.info Furthermore, the compound actively upregulated the messenger RNA (mRNA) expression of P2X4 in the brain tissue of the TBI models. ajol.info This upregulation of P2X4 protein and mRNA expression is linked to a reduction in neuronal injury, suggesting a potential neuroprotective mechanism of action for the compound. ajol.info
Table 1: Effect of Bisleuconothine A on P2X4 Expression in a TBI Rat Model
| Parameter | Effect of Bisleuconothine A Treatment | Associated Outcome | Source |
|---|---|---|---|
| P2X4 Protein Expression | Attenuated altered expression | Reduction in neuronal injury | ajol.info |
Investigations into Autophagosome Formation and AKT-mTOR Signaling Modulation
Research into the molecular mechanisms of bisleuconothine A has revealed its significant role in modulating cellular autophagy processes, specifically through its interaction with the AKT-mTOR signaling pathway. ajol.infonih.gov The compound's cytostatic activity, observed in several cancer cell lines, is attributed to its ability to induce the formation of autophagosomes. nih.gov
Mechanistic studies, particularly in A549 non-small cell lung cancer cells, have elucidated how bisleuconothine A exerts this effect. nih.gov The compound was found to induce the formation of autophagosomes but prevent their subsequent degradation. nih.gov This action is mechanistically linked to its interference with key components of the AKT-mTOR pathway. nih.gov Specifically, bisleuconothine A down-regulates the phosphorylation of protein kinase B (AKT). nih.gov This finding is supported by research in TBI rat models, where the compound also attenuated the altered protein expression of Akt and PI3K. ajol.info
The inhibition extends downstream from AKT. Bisleuconothine A also reduces the phosphorylation of PRAS40, a repressor of the mammalian target of rapamycin (B549165) (mTOR). nih.gov The cascade effect leads to the deactivation of mTOR, which is evidenced by the down-regulated phosphorylation of p70S6K, an mTOR-dependent kinase. nih.gov This deactivation of mTOR is the proposed mechanism driving the increased LC3 lipidation, a key indicator of autophagosome formation. nih.gov This induction of autophagy appears to be a distinct cellular process from apoptosis, as investigations showed that bisleuconothine A did not induce apoptosis or alter the expression of apoptosis-related proteins in the cell lines studied. nih.gov
Table 2: Molecular Effects of Bisleuconothine A on the AKT-mTOR Pathway
| Target Molecule | Effect of Bisleuconothine A | Signaling Pathway | Resulting Cellular Process | Source |
|---|---|---|---|---|
| AKT (Protein Kinase B) | Down-regulates phosphorylation | AKT-mTOR | mTOR deactivation | nih.gov |
| PI3K | Attenuated altered expression | AKT-mTOR | mTOR deactivation | ajol.info |
| PRAS40 | Down-regulates phosphorylation | AKT-mTOR | mTOR deactivation | nih.gov |
| p70S6K | Down-regulates phosphorylation | AKT-mTOR | mTOR deactivation | nih.gov |
Structure Activity Relationship Sar Investigations of Bisleuconothine a
Elucidation of Essential Structural Features for Wnt Signaling Inhibition
Bisleuconothine A is a bisindole alkaloid characterized by an eburnane-aspidosperma type skeleton. researchgate.netunige.chresearchgate.net Its inhibitory effect on the Wnt signaling pathway is well-documented. researchgate.netmdpi.com The core mechanism of its action involves the promotion of β-catenin phosphorylation, which subsequently impairs its translocation into the nucleus. researchgate.netresearchgate.net This action effectively downregulates the expression of Wnt target genes such as cyclin D1 and c-myc. researchgate.net The bisindole nature of the molecule, where two indole (B1671886) alkaloids are linked, is a crucial structural feature for its potent biological activity. researchgate.net
Studies have shown that bisleuconothine A reduces the transcriptional activity of the canonical Wnt pathway in a concentration-dependent manner in colorectal cancer cell lines HCT116 and SW480. researchgate.net The IC₅₀ values for the inhibition of SuperTopflash (ST-Luc) activity, a reporter for Wnt/β-catenin signaling, were determined to be 4.47 ± 0.16 μM in HCT116 cells and 4.94 ± 0.09 μM in SW480 cells. researchgate.net
Table 1: Inhibitory Activity of Bisleuconothine A on Wnt/β-catenin Signaling
| Cell Line | IC₅₀ (μM) for ST-Luc Activity Inhibition |
| HCT116 | 4.47 ± 0.16 |
| SW480 | 4.94 ± 0.09 |
Comparative Analysis of Bisleuconothine A with Monomeric Units (e.g., Eburnamenine, Tabersonine (B1681870) Derivatives)
Bisleuconothine A is a dimer formed from two monomeric indole alkaloids: an eburnamenine-type unit and a tabersonine-type unit. Research suggests that the bioactivity of bisindole alkaloids like bisleuconothine A is often greater than that of their constituent monomers. This indicates a synergistic effect or a conformational state achieved by the dimeric structure that is optimal for target binding and inhibition of the Wnt pathway. While specific comparative data on the Wnt signaling inhibition of the individual monomeric units of bisleuconothine A is not extensively detailed in available research, the general consensus points towards the superior potency of the bisindole scaffold.
Assessment of Structural Modifications and Their Impact on Biological Activity (e.g., Hydroxyl Substituents)
The modification of the chemical structure of bisleuconothine A, such as the introduction or alteration of substituent groups, can significantly impact its biological activity. While direct studies on the effect of hydroxyl substituents on the Wnt inhibitory activity of bisleuconothine A are not extensively reported in the available literature, related research on similar compounds provides some insight. For instance, it has been noted that the presence of hydroxyl groups on the tabersonine monomer can lead to a decrease in general cytotoxicity. This suggests that modifications to the peripheral groups of the bisleuconothine A structure could modulate its biological profile, though specific structure-activity relationships concerning Wnt signaling inhibition remain an area for further investigation.
Structure-Activity Profile of Bisleuconothine B-D and Related Analogs
Bisleuconothine B, C, and D are analogs of bisleuconothine A, also isolated from Leuconotis griffithii. These related compounds possess modifications in their chemical structures. For instance, bisleuconothine B is noted for being the first monoterpene indole alkaloid dimer with bridges between both C-16-C-10' and C-2-O-C-9'.
Future Academic Research Directions and Translational Perspectives
Identification of Novel Molecular Targets Beyond Wnt Signaling
While the inhibitory effect of bisleuconothine A on the Wnt/β-catenin pathway is a cornerstone of its known anti-cancer activity, its complex structure suggests the possibility of multiple cellular targets. Mechanistic studies have indicated that the compound also interferes with the AKT/mTOR signaling pathway. acs.orgnih.gov Bisleuconothine A was shown to down-regulate the phosphorylation of protein kinase B (AKT) and its downstream effectors, leading to the deactivation of mTOR and the induction of autophagosome formation. acs.orgnih.gov This dual-pathway inhibition highlights the need to move beyond a singular focus on Wnt signaling.
Future research should employ advanced, unbiased screening methods to build a comprehensive target profile. Techniques such as chemical proteomics, affinity chromatography-mass spectrometry, and computational target prediction can help "fish" for interacting proteins within the cellular proteome. nih.govcreative-biolabs.com Identifying these alternative targets is crucial for understanding the full spectrum of its biological effects, anticipating potential off-target toxicities, and uncovering new therapeutic applications.
Development of Advanced Synthetic Methodologies for Complex Analogues
The limited availability of bisleuconothine A from its natural source, Leuconotis griffithii, presents a significant hurdle for extensive preclinical and clinical investigation. mdpi.com The development of robust and scalable synthetic strategies is therefore a critical research priority. The complex, stereochemically rich structure of bisindole alkaloids makes their synthesis exceptionally challenging. mdpi.comnih.gov
Future efforts should focus on creating efficient, stereoselective total syntheses. A promising approach involves a [3+2] cycloaddition to construct the core scaffold, providing a platform for preparing a variety of related alkaloids. researchgate.net The goal is to develop modular synthetic routes that not only produce the natural product in sufficient quantities but also allow for the creation of a diverse library of structural analogues. Such a library would be indispensable for systematic structure-activity relationship studies.
Strategies for Enhancing Selectivity and Potency through Chemical Modification
With a viable synthetic pathway in place, the next logical step is the rational chemical modification of the bisleuconothine A scaffold to enhance its therapeutic properties. Structure-activity relationship (SAR) studies are essential to identify the key pharmacophoric elements responsible for its biological activity. nih.gov By systematically modifying functional groups on the eburnane-aspidosperma skeleton, researchers can aim to improve target affinity, selectivity, and potency.
This exploration could lead to the development of analogues with an improved therapeutic index. For instance, modifications could be designed to increase specificity for cancer-related targets while minimizing interaction with proteins crucial for normal cell function. Such efforts have the potential to generate next-generation bisindole compounds with superior efficacy and reduced side effects. nih.gov
Exploration of Synergistic Effects with Established Therapeutic Modalities
Combination therapy is a cornerstone of modern oncology, designed to enhance efficacy, overcome drug resistance, and reduce toxicity. A significant future direction is to investigate the synergistic potential of bisleuconothine A with existing cancer treatments. This includes standard-of-care chemotherapies, targeted agents, and immunotherapies.
Pairing bisleuconothine A with other drugs could allow for lower doses of each agent, potentially mitigating adverse effects. Furthermore, its unique mechanism of action might re-sensitize resistant cancer cells to conventional therapies. Beyond pharmacological agents, exploring combinations with non-drug modalities, such as hyperbaric oxygen therapy, could yield novel therapeutic strategies by targeting different facets of tumor biology.
Deepening Mechanistic Understanding through Multi-omics Approaches
To fully grasp the cellular impact of bisleuconothine A, a systems-level understanding is required. Multi-omics approaches—integrating genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, high-resolution map of the cellular perturbations induced by the compound. nih.gov
This comprehensive analysis can reveal the downstream consequences of Wnt and AKT/mTOR inhibition, uncover previously unknown pathway interactions, and identify potential biomarkers that could predict patient response. nih.gov Such deep mechanistic insights are invaluable for optimizing its therapeutic application and paving the way for personalized medicine strategies. creative-biolabs.com
Expansion of Pre-clinical Efficacy Studies in Diverse Disease Models
Current in vivo data for bisleuconothine A is primarily focused on colorectal cancer xenograft models. A crucial next step is to broaden its preclinical evaluation to a more diverse range of disease models. This includes other cancer types where Wnt signaling is known to be a driver, such as specific subtypes of breast cancer and medulloblastoma.
Furthermore, given the implication of Wnt signaling dysregulation in neurodegenerative conditions like Alzheimer's and Parkinson's disease, exploring the neuroprotective potential of bisleuconothine A is a compelling avenue. nih.govfrontiersin.orgmdpi.comportlandpress.com The use of advanced preclinical models, such as patient-derived tumor organoids (PDTOs), can offer more accurate predictions of clinical efficacy. nih.govecancer.orgaacrjournals.orgnih.gov These three-dimensional models better recapitulate the genetics and microenvironment of a patient's tumor, providing a powerful platform for drug screening and personalized therapy development. nih.govaacrjournals.org
Q & A
Q. What are the key synthetic challenges in the total synthesis of bisleuconothine A, and what methodological strategies address these issues?
Answer: Bisleuconothine A’s synthesis is hindered by its complex stereochemistry and multi-step reaction sequences. A critical step involves the Michael-Mannich reaction, which requires precise control of reaction conditions (e.g., temperature, solvent polarity) to achieve regioselectivity. Strategies include:
- Chiral catalysts to enforce stereochemical outcomes.
- Protecting group strategies to manage reactive functional groups.
- Spectroscopic validation (e.g., NMR, X-ray crystallography) at intermediate stages to confirm structural fidelity .
Table 1: Key Synthetic Steps and Parameters
| Step | Reaction Type | Key Conditions | Yield (%) |
|---|---|---|---|
| 1 | Michael Addition | DCM, -20°C, 12h | 45 |
| 2 | Mannich Cyclization | EtOH, reflux, 8h | 62 |
| 3 | Deprotection | HCl (aq), RT | 78 |
Q. Which analytical techniques are most reliable for characterizing bisleuconothine A’s purity and structural identity?
Answer:
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula.
- Multidimensional NMR (¹H, ¹³C, COSY, HSQC): Resolves complex proton environments and carbon connectivity.
- X-ray Crystallography: Provides absolute stereochemical configuration.
- HPLC-PDA/ELSD: Assesses purity (>95% required for pharmacological assays) .
Q. What in vitro models are appropriate for preliminary evaluation of bisleuconothine A’s bioactivity?
Answer:
- Oxidative Stress Models: Use H₂O₂-induced neuronal SH-SY5Y cells with ROS detection via DCFH-DA fluorescence.
- Anti-inflammatory Assays: Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages.
- Dose-Response Curves: Establish IC₅₀ values using nonlinear regression analysis (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for bisleuconothine A across different oxidative stress models?
Answer: Contradictions often arise from variations in cell lines, assay protocols, or compound concentrations. Methodological solutions include:
- Standardized Assay Conditions: Adopt uniform cell lines (e.g., primary neurons vs. immortalized lines) and ROS detection methods.
- Orthogonal Validation: Combine in vitro findings with in vivo models (e.g., rodent cerebral ischemia-reperfusion).
- Pathway-Specific Inhibitors: Use pharmacological blockers (e.g., Nrf2 inhibitors) to isolate signaling pathways .
Q. What experimental design principles optimize the yield of bisleuconothine A derivatives during structure-activity relationship (SAR) studies?
Answer:
- DoE (Design of Experiments): Apply factorial designs to screen reaction parameters (e.g., solvent, catalyst loading).
- Parallel Synthesis: Use automated platforms to generate analog libraries.
- Late-Stage Functionalization: Introduce diversity via cross-coupling (e.g., Suzuki-Miyaura) post-core synthesis .
Q. How should synergistic effects between bisleuconothine A and hyperbaric oxygen therapy be rigorously evaluated in neuronal injury models?
Answer:
- Combination Index (CI) Analysis: Use the Chou-Talalay method to quantify synergism (CI < 1).
- Multi-Omics Integration: Pair transcriptomics (RNA-seq) with metabolomics to map pathway crosstalk.
- Behavioral Endpoints: Supplement molecular data with functional recovery metrics (e.g., Morris water maze) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
